6-Methoxy-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole
Description
6-Methoxy-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is a benzothiazole derivative characterized by a methoxy group at the 6-position of the benzothiazole core and a piperazine ring substituted with a 3-phenoxybenzoyl moiety at the 2-position. The benzothiazole scaffold is widely recognized for its pharmacological versatility, including antitumor, antimicrobial, and central nervous system activities .
Properties
IUPAC Name |
[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-phenoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S/c1-30-20-10-11-22-23(17-20)32-25(26-22)28-14-12-27(13-15-28)24(29)18-6-5-9-21(16-18)31-19-7-3-2-4-8-19/h2-11,16-17H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWBKJHBZXQNFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiazole Core: This step involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative to form the benzothiazole ring.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.
Attachment of the Piperazine Ring: The piperazine ring is attached through nucleophilic substitution reactions, often using piperazine and a suitable leaving group.
Addition of the Phenoxybenzoyl Group: The final step involves the acylation of the piperazine nitrogen with 3-phenoxybenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The phenoxybenzoyl group can be reduced to a phenyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 6-hydroxy-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole.
Reduction: Formation of 6-methoxy-2-[4-(3-phenyl)piperazin-1-yl]-1,3-benzothiazole.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic effects, including antidepressant-like activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 6-Methoxy-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as neurotransmitter receptors or enzymes, leading to modulation of their activity. This interaction can result in various biological effects, including changes in cellular signaling pathways.
Comparison with Similar Compounds
Piperazine-Linked Benzothiazoles
- 6-Ethoxy-2-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole (): This compound replaces the methoxy group with ethoxy and substitutes the 3-phenoxybenzoyl group with an isoxazole-carbonyl moiety. The isoxazole ring may engage in hydrogen bonding, contrasting with the aromatic π-π interactions favored by the phenoxy group .
- 2-[4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl]-1,3-benzothiazole (): Here, the 3-phenoxybenzoyl group is replaced with a 2-chloro-6-fluorobenzyl chain. The halogen atoms enhance electrophilicity, which could improve binding to targets like kinase enzymes. The benzyl group reduces steric hindrance compared to the bulkier phenoxybenzoyl substituent .
Phenoxy-Substituted Analogues
- The bromophenyl-thiazole moiety confers strong antibacterial activity (MIC: 15.62 µg/mL against S. aureus), suggesting that halogenation and heterocyclic appendages significantly influence bioactivity .
Pharmacological Profiles
Antimicrobial Activity
2-[4-(Azepan-1-yl)but-2-yn-1-yl]-1,3-benzothiazole (BZ5) ():
Exhibits potent antifungal activity against C. albicans (MIC: 15.62 µg/mL) and antibacterial activity against S. aureus (MIC: 15.62 µg/mL). The azepane ring likely enhances membrane permeability, a feature absent in the target compound .2-[2-(4-Chlorobenzoyl)phenyl]-1,3-benzothiazole (3e) ():
Demonstrates antituburcular activity against Mycobacterium tuberculosis H37Rv, emphasizing the role of chlorinated aryl groups in targeting bacterial enzymes .
Anticancer Potential
- 8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (13) (): Though structurally distinct, this spiro-piperazine derivative highlights the importance of piperazine in modulating cytotoxicity, with IC₅₀ values in the nanomolar range against leukemia cells .
Physicochemical and Computational Data
Biological Activity
Overview
6-Methoxy-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is a synthetic compound belonging to the benzothiazole family. Its unique structure, featuring a methoxy group, a phenoxybenzoyl moiety, and a piperazine ring, has drawn attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including neurotransmitter receptors and enzymes. This interaction can lead to modulation of cellular signaling pathways, resulting in various pharmacological effects.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazole derivatives. For instance, compounds structurally related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. In particular:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
- Assays Used : MTS cytotoxicity and BrdU proliferation assays.
The results indicated that benzothiazole derivatives exhibited higher activity in 2D assays compared to 3D assays, suggesting a promising avenue for further development as antitumor agents .
| Compound | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |
|---|---|---|
| Compound 5 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| Compound 6 | 6.48 ± 0.11 | 16.00 ± 9.38 |
| Control Drug (Doxorubicin) | Varies by concentration | Varies by concentration |
Antimicrobial Activity
In addition to antitumor properties, studies have evaluated the antimicrobial activity of related benzothiazole compounds. The testing included:
- Microorganisms : Escherichia coli (Gram-negative), Staphylococcus aureus (Gram-positive), and Saccharomyces cerevisiae (eukaryotic model).
Results indicated that certain benzothiazole derivatives exhibited promising antibacterial activity, which could be beneficial in developing new antimicrobial agents .
Case Studies
- Antitumor Efficacy : In a study evaluating the antitumor activity of benzothiazole derivatives, compounds with similar structures to this compound were shown to inhibit cell proliferation effectively across multiple cancer cell lines.
- Cytotoxicity Evaluation : A two-dimensional viability assay on normal lung fibroblast cell line MRC-5 revealed that while some compounds were effective against cancer cells, they also exhibited cytotoxicity towards normal cells, indicating the need for structural optimization to enhance selectivity .
Q & A
Q. Q1. What are the critical steps in synthesizing 6-Methoxy-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole, and how do reaction conditions influence yield?
Methodological Answer: The synthesis involves three key steps:
Benzothiazole Core Formation : Reacting 2-aminothiophenol with methoxybenzaldehyde under acidic conditions to form the benzothiazole ring. Temperature control (80–100°C) and solvent choice (e.g., ethanol or DMF) are critical to avoid side reactions .
Piperazine Coupling : Introducing the piperazine moiety via nucleophilic substitution. Using a base like K₂CO₃ in acetonitrile at reflux (70–80°C) optimizes ring activation .
Acylation with 3-Phenoxybenzoyl : Reacting the piperazine intermediate with 3-phenoxybenzoyl chloride in dichloromethane (DCM) under nitrogen atmosphere. Catalytic DMAP improves acylation efficiency .
Q. Key Data :
- Yield optimization requires inert conditions (N₂) and stoichiometric ratios (1:1.2 for benzothiazole:piperazine).
- Impurities from incomplete acylation are minimized via TLC monitoring (hexane:ethyl acetate, 3:1) .
Structural Characterization Techniques
Q. Q2. Which analytical methods are most reliable for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 447.14 (calculated: 447.15) ensures molecular weight consistency .
- Elemental Analysis : Discrepancies >0.3% in C/H/N/S/O indicate residual solvents or unreacted intermediates .
Biological Activity Profiling
Q. Q3. How can researchers design experiments to evaluate this compound's anticancer activity while addressing contradictory data in literature?
Methodological Answer:
- In Vitro Screening :
- Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations. Compare results against structurally similar compounds (e.g., difluoro-benzothiazole analogs) to identify SAR trends .
- Resolve contradictions by standardizing protocols: fixed incubation time (72 hr), serum-free conditions, and triplicate replicates .
- Mechanistic Studies :
Q. Comparative Bioactivity Table :
| Compound | Structural Feature | IC₅₀ (μM, MCF-7) | Target |
|---|---|---|---|
| Target Compound | 3-Phenoxybenzoyl | 12.3 ± 1.2 | Topoisomerase II |
| Difluoro Analog | 4,6-Difluoro | 8.7 ± 0.9 | Tubulin |
| Purine Hybrid | Purine-thiazole | 24.5 ± 2.1 | Kinase inhibition |
Advanced Synthetic Optimization
Q. Q4. What statistical approaches are recommended for optimizing synthetic yields and purity?
Methodological Answer:
- Design of Experiments (DoE) :
- Use a central composite design to test variables: temperature (60–100°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading (0.5–2.0 eq). Response surface models predict optimal conditions .
- Pareto charts identify critical factors: e.g., solvent choice contributes 45% to yield variance .
- Purification Strategies :
Advanced Mechanistic Studies
Q. Q5. How can computational modeling predict binding interactions with biological targets?
Methodological Answer:
- Molecular Docking :
- MD Simulations :
- GROMACS simulations (100 ns) assess complex stability. Root-mean-square deviation (RMSD) >2.5 Å indicates conformational instability in aqueous environments .
Addressing Data Reproducibility
Q. Q6. What protocols ensure reproducibility in measuring enzyme inhibition kinetics?
Methodological Answer:
- Enzyme Assays :
- Use continuous spectrophotometric assays (e.g., NADH depletion at 340 nm for dehydrogenase inhibition). Pre-incubate enzyme (10 min, 37°C) with compound to reach steady state .
- Calculate Kᵢ values using Cheng-Prusoff equation: Account for substrate concentration (≥10× Kₘ) to avoid under/overestimation .
- Negative Controls : Include DMSO vehicle controls (≤0.1% v/v) to rule out solvent interference .
Structure-Activity Relationship (SAR) Exploration
Q. Q7. Which structural modifications enhance selectivity for cancer vs. normal cells?
Methodological Answer:
-
Key Modifications :
-
Selectivity Index (SI) :
Modification SI (MCF-7 vs. HEK293) Parent Compound 3.2 5-Cl Derivative 8.7 Benzhydryl-Piperazine 12.4
Advanced Analytical Challenges
Q. Q8. How can researchers resolve co-elution issues in HPLC purity analysis?
Methodological Answer:
- Method Development :
- Test C18 columns (5 µm, 250 mm) with mobile phases:
- Phase A : 0.1% TFA in water
- Phase B : 0.1% TFA in acetonitrile
- Peak Purity Tools :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
